N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H19FN4OS2 and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against various diseases, including cancer, inflammation, and microbial infections.
Chemical Structure and Properties
The chemical formula of the compound is C21H19FN4OS, with a molecular weight of 394.5 g/mol. Its structure includes a pyrazole moiety, a fluorinated benzothiazole, and a phenylthio group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H19FN4OS |
Molecular Weight | 394.5 g/mol |
CAS Number | 1172410-38-6 |
Biological Activity Overview
Research indicates that compounds containing pyrazole and benzothiazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar compounds induce apoptosis in hepatoma cells through reactive oxygen species (ROS) generation and mitochondrial disruption .
- Anti-inflammatory Effects : Certain derivatives have been identified as inhibitors of phosphodiesterase enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The compound's structural components may contribute to its efficacy against bacterial and fungal strains. Research on thiazole derivatives indicates significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
1. Anticancer Studies
A study investigated the cytotoxic effects of related pyrazole compounds on Hep G2 cells. The findings revealed that these compounds could induce apoptosis through ROS accumulation, leading to mitochondrial membrane potential disruption and caspase activation .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Pyrazole Derivative A | 15 | ROS-mediated apoptosis |
Pyrazole Derivative B | 25 | Caspase activation |
2. Anti-inflammatory Activity
In another study, thienopyrazole derivatives were evaluated for their ability to inhibit PDE7 activity. The results indicated a marked reduction in inflammatory markers in treated models, suggesting therapeutic potential for conditions like asthma and rheumatoid arthritis .
3. Antimicrobial Efficacy
Research on related benzothiazole derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Compound Tested |
---|---|---|
Staphylococcus aureus | 32 | Benzothiazole Derivative X |
Escherichia coli | 64 | Benzothiazole Derivative Y |
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS2/c22-17-8-4-9-18-20(17)24-21(29-18)26(14-13-25-12-5-11-23-25)19(27)10-15-28-16-6-2-1-3-7-16/h1-9,11-12H,10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGCUAQPIOOQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.